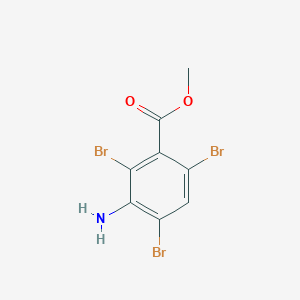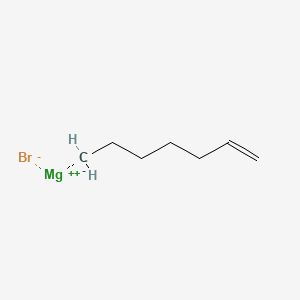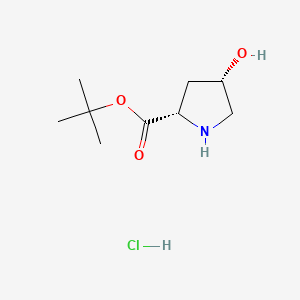
Methyl 3-amino-2,4,6-tribromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2,4,6-tribromobenzoate is an organic compound with the molecular formula C8H6Br3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms at the 2, 4, and 6 positions, and an amino group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,4,6-tribromobenzoate typically involves the bromination of methyl 3-aminobenzoate. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of bromine and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2,4,6-tribromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Products with fewer bromine atoms or fully de-brominated compounds.
Oxidation: Nitro derivatives or other oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2,4,6-tribromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-amino-2,4,6-tribromobenzoate exerts its effects depends on its interaction with specific molecular targets. The bromine atoms and amino group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved may vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-4-hydroxybenzoate
- Methyl 3-aminobenzoate
- Methyl 4-amino-3-bromobenzoate
Uniqueness
Methyl 3-amino-2,4,6-tribromobenzoate is unique due to the presence of three bromine atoms on the benzene ring, which significantly alters its chemical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C8H6Br3NO2 |
|---|---|
Peso molecular |
387.85 g/mol |
Nombre IUPAC |
methyl 3-amino-2,4,6-tribromobenzoate |
InChI |
InChI=1S/C8H6Br3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3 |
Clave InChI |
GKVCKDDWNBHSGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)


![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid](/img/structure/B13902333.png)

![[4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)

![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)



